molecular formula C21H21NO3S B2686437 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide CAS No. 2034484-40-5

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide

Cat. No.: B2686437
CAS No.: 2034484-40-5
M. Wt: 367.46
InChI Key: PWSDHCRVUABSAL-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core linked to a 2,3-dihydrobenzofuran moiety via a propan-2-ylamine bridge. This compound’s structure is characterized by:

  • Naphthalene-1-sulfonamide group: Aromatic and planar, contributing to π-π stacking interactions in molecular recognition .
  • 2,3-Dihydrobenzofuran: A partially saturated heterocyclic ring, enhancing solubility and modulating steric effects compared to fully aromatic analogs .

Characterization: NMR data for similar sulfonamides (e.g., δ 8.50–6.45 ppm for aromatic protons, δ 3.64 ppm for methoxy groups) suggest diagnostic peaks for structural validation . LCMS analysis (e.g., [M+H]+ = 357.00) aligns with molecular weight calculations .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-15(13-16-9-10-20-18(14-16)11-12-25-20)22-26(23,24)21-8-4-6-17-5-2-3-7-19(17)21/h2-10,14-15,22H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSDHCRVUABSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide involves multiple steps, typically starting with the construction of the benzofuran ring. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures . Another approach involves microwave-assisted synthesis, which has been shown to be effective in producing benzofuran compounds with high yields and fewer side reactions .

For industrial production, the synthesis process would likely be scaled up using optimized reaction conditions to ensure high efficiency and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring may lead to the formation of benzofuran-2-carboxylic acid derivatives, while reduction reactions could yield dihydrobenzofuran derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide is C22H23NO2C_{22}H_{23}NO_2, with a molecular weight of 331.4 g/mol. Its structure features a naphthalene sulfonamide moiety linked to a dihydrobenzofuran derivative, contributing to its diverse biological activities.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of novel compounds.

Biology

This compound is under investigation for its potential biological activities , including:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Research suggests that similar compounds can inhibit cancer cell proliferation. For instance, derivatives have shown IC50 values in the low micromolar range against specific cancer cell lines (see Table 1 for details).

Medicine

The therapeutic potential of this compound is being explored for treating various diseases:

  • Neurological Disorders : Recent patents highlight its use in compositions aimed at treating neurological disorders, indicating its role in drug formulations targeting conditions like Alzheimer's disease .

Anticancer Activity

Recent studies have demonstrated the anticancer efficacy of compounds related to this compound. The following table summarizes key findings:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
DHBF-7-carboxamideBreast Cancer9.45PARP-1 Inhibition
DHBF-3-one-7-carboxamideColon Cancer16.2PARP-1 Inhibition
MDA104 (CB2 Agonist)Neuropathic Pain ModelNot ApplicableCB2 Receptor Modulation

These findings indicate that the compound's mechanism often involves inhibiting specific enzymes critical for cancer cell survival and proliferation.

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These effects make them useful in treating conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide Naphthalene-sulfonamide + dihydrobenzofuran Propan-2-ylamine linker ~383.4* Enhanced solubility, flexible binding
5-MAPDB () Dihydrobenzofuran + amine N-Methylpropan-2-amine ~191.3 Psychoactive properties, limited solubility
N-(2,3-dihydro-1H-inden-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide (3e, ) Naphthalene-sulfonamide + indene Dimethylamino group, indene moiety 356.12 Fluorescent, high binding specificity
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (2w, ) Naphthalene-sulfonamide + pyrazole Bromo, chloro, carbamoyl groups ~734.5 Enzyme inhibition, rigid structure

*Calculated based on formula C₂₀H₂₁NO₃S.

Key Insights :

Solubility and Bioavailability: The dihydrobenzofuran moiety in the target compound likely improves solubility compared to fully aromatic analogs like 2w (), which has higher molecular weight and halogen substituents reducing solubility . Compound 3e () incorporates a dimethylamino group, enhancing polarity and fluorescence, but its indene core may reduce metabolic stability compared to dihydrobenzofuran .

Binding Interactions :

  • The propan-2-ylamine linker in the target compound allows conformational adaptability, contrasting with the rigid pyrazole-carboxamide scaffold in 2w .
  • 5-MAPDB (), a psychoactive dihydrobenzofuran derivative, lacks the sulfonamide group, limiting its utility in targeted protein interactions .

Synthetic Complexity :

  • Compound 2w () requires multi-step synthesis (e.g., coupling with NaH/THF), whereas the target compound’s synthesis may be streamlined by leveraging modular sulfonamide coupling .

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide is a compound that integrates the structural features of benzofuran and naphthamide, which contributes to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]naphthalene-1-sulfonamide . It has a molecular formula of C22H25N1O2SC_{22}H_{25}N_{1}O_{2}S with a molecular weight of 373.51 g/mol. The structure includes a sulfonamide group, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with benzofuran moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains. The following table summarizes findings from relevant studies:

Compound Target Microorganism MIC (µg/mL) Mechanism
Compound AStaphylococcus aureus15Cell wall synthesis inhibition
Compound BEscherichia coli20Protein synthesis inhibition
Compound CCandida albicans25Membrane disruption

These results suggest that the compound may possess similar antimicrobial properties, likely due to its ability to disrupt microbial cell functions.

Anticancer Properties

The anticancer potential of this compound has been explored in various in vitro studies. The compound has shown inhibitory effects on cancer cell proliferation, particularly in breast cancer (MCF-7) and prostate cancer (PC3) cell lines. The following table presents specific findings:

Cell Line IC50 (µM) Effect Observed
MCF-758Inhibition of cell proliferation
PC345Induction of apoptosis

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The benzofuran moiety interacts with various enzymes, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways essential for microbial survival or cancer cell proliferation.
  • Receptor Interaction : The naphthamide group may enhance binding affinity to specific receptors involved in cellular signaling, leading to altered cellular responses.
  • Oxidative Stress Induction : Some studies suggest that similar compounds can induce oxidative stress in target cells, leading to cellular damage and death.

Case Studies and Research Findings

Several studies have focused on the biological activity of benzofuran derivatives, providing insights into their potential therapeutic applications:

  • A study published in Bioorganic & Medicinal Chemistry highlighted the anticancer effects of benzofuran derivatives on MCF-7 cells, demonstrating the role of structural modifications in enhancing activity against breast cancer .
  • Research conducted by Umesha et al. investigated the antimicrobial properties of various benzofuran compounds and found significant activity against Gram-positive bacteria .
  • Another study reported the anti-inflammatory effects of benzofuran derivatives, suggesting their potential use in treating inflammatory diseases .

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